molecular formula C17H20N2O2 B2673375 1-(2-Hydroxy-2-phenylpropyl)-3-(o-tolyl)urea CAS No. 1351608-80-4

1-(2-Hydroxy-2-phenylpropyl)-3-(o-tolyl)urea

Cat. No. B2673375
M. Wt: 284.359
InChI Key: OVEUNYLZGJEUNF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-phenylpropyl)-3-(o-tolyl)urea, also known as CGP 12177, is a synthetic compound that has been widely used in scientific research due to its ability to selectively bind to beta-adrenergic receptors. These receptors are found in many different tissues throughout the body, including the heart, lungs, and brain. CGP 12177 has been studied for its potential therapeutic applications in a variety of conditions, including heart disease, asthma, and obesity.

Scientific Research Applications

Molecular Synthesis and Reactivity

  • Synthesis of Ferrocene-containing Cyclic Ureas : A study described the synthesis of ferrocene-containing six-membered cyclic ureas via α-ferrocenyl carbocations, showcasing the molecule's utility in creating complex organic compounds with potential applications in materials science and catalysis (Minić et al., 2015).

Interaction with Biological Molecules

  • Interaction with DNA : Research explored the interaction of urea derivatives with calf-thymus DNA, indicating that Schiff-base derivatives of ureas can bind to DNA in an intercalative mode. This suggests potential applications in the development of new therapeutic agents or molecular probes (Ajloo et al., 2015).

Enzymatic Activity Studies

  • Characterization of Urease from Campylobacter pylori : A study focused on the biochemical characterization of urease from Campylobacter pylori, providing insights into the enzyme's molecular weight, optimal pH, and temperature for activity, and its inhibition profile. Understanding urease's properties is crucial for developing treatments for infections caused by C. pylori (Mobley et al., 1988).

Chemical Properties and Reactivity

  • Hindered Ureas as Masked Isocyanates : Research demonstrated that hindered trisubstituted ureas undergo efficient substitution reactions with various nucleophiles under neutral conditions, revealing a unique chemical reactivity that could be exploited in synthetic chemistry for the preparation of amine derivatives (Hutchby et al., 2009).

properties

IUPAC Name

1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-8-6-7-11-15(13)19-16(20)18-12-17(2,21)14-9-4-3-5-10-14/h3-11,21H,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEUNYLZGJEUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-phenylpropyl)-3-(o-tolyl)urea

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